
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine is a chemical compound with the molecular formula C11H12F3NO2 This compound is notable for its unique structure, which includes a benzodioxin ring and a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine with 2,2,2-trifluoroethylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings. This would involve optimizing the reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .
Scientific Research Applications
(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes and receptors, potentially inhibiting or activating them. The benzodioxin ring structure may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amine
- (2,2,2-Trifluoroethyl)amine
Uniqueness
What sets (2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)(2,2,2-trifluoroethyl)amine apart from similar compounds is its combined structural features of both the benzodioxin ring and the trifluoroethylamine group. This unique combination imparts distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C11H12F3NO2 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)7-15-6-8-1-2-9-10(5-8)17-4-3-16-9/h1-2,5,15H,3-4,6-7H2 |
InChI Key |
BPEWMCKHTDGLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CNCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


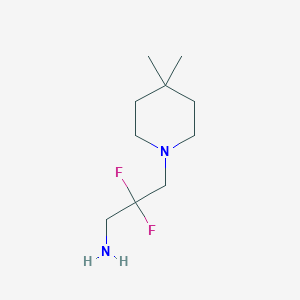

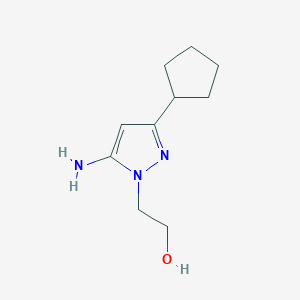
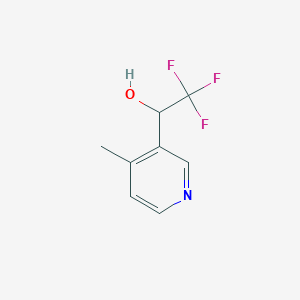

![3-Cyclobutyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13196149.png)

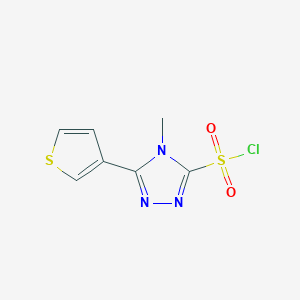
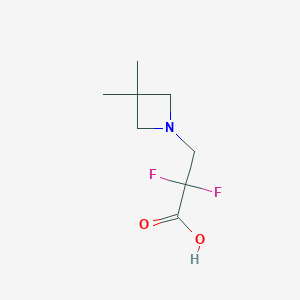
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
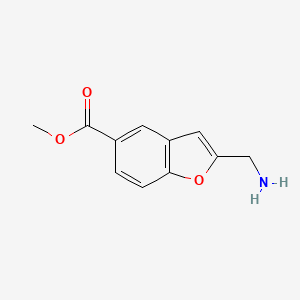
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)


